Bienvenue dans la boutique en ligne BenchChem!

(2-Bromo-5-methoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone

Drug Discovery Medicinal Chemistry Scaffold Hopping

This fully synthetic, multi-functional small molecule uniquely combines a 2-bromo-5-methoxybenzoyl amide with a 2-(4-trifluoromethylphenyl)morpholine core. The CF3 group elevates lipophilicity and metabolic stability beyond non-fluorinated analogs, while the aryl bromide handle enables rapid SAR exploration. Designed for hit-to-lead optimization, kinome-wide profiling, and CNS drug discovery programs where its computed cLogP and TPSA balance passive permeability against P-gp efflux. Its substitution pattern cannot be replicated by generic morpholine amides or simpler bromophenyl derivatives.

Molecular Formula C19H17BrF3NO3
Molecular Weight 444.248
CAS No. 1351615-00-3
Cat. No. B2802210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-5-methoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone
CAS1351615-00-3
Molecular FormulaC19H17BrF3NO3
Molecular Weight444.248
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)C(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C19H17BrF3NO3/c1-26-14-6-7-16(20)15(10-14)18(25)24-8-9-27-17(11-24)12-2-4-13(5-3-12)19(21,22)23/h2-7,10,17H,8-9,11H2,1H3
InChIKeyLXBIUGNEQICNIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (2-Bromo-5-methoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone (CAS 1351615-00-3) Is Procured for Specialized MedChem Programs


(2-Bromo-5-methoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone is a fully synthetic, non-natural small molecule (C19H17BrF3NO3; MW 444.25 g/mol) that combines a 2-bromo-5-methoxybenzoyl amide moiety with a 2-(4-trifluoromethylphenyl)-substituted morpholine core [1]. Its structural complexity, featuring multiple functional handles (aryl bromide, methoxy, morpholine, and CF3-phenyl), positions it as a versatile intermediate or scaffold-hopping starting point in medicinal chemistry, distinct from simpler morpholine amides that lack the same substitution pattern and physicochemical profile.

Why Generic Substitution Fails for (2-Bromo-5-methoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone


Replacing this compound with a generic morpholine amide or a simple bromophenyl derivative overlooks the synergistic contribution of the 2-(4-trifluoromethylphenyl) substituent on the morpholine ring. The trifluoromethyl group significantly increases lipophilicity and metabolic stability compared to non-fluorinated or mono-fluorinated phenyl analogs, while the 2-bromo-5-methoxybenzoyl portion provides a distinct electronic and steric environment that cannot be replicated by des-bromo or des-methoxy variants. In the absence of direct head-to-head pharmacological data, these computed physicochemical differences (e.g., cLogP, polar surface area, hydrogen-bond acceptor count) are the primary drivers of scientific selection in early-stage hit-to-lead and scaffold diversification campaigns .

Quantitative Differentiation Evidence for (2-Bromo-5-methoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone Procurement


Molecular Weight and Physicochemical Property Differentiation vs. Des-Trifluoromethyl and Des-Bromo Analogues

At 444.25 g/mol, the compound is significantly heavier than its non-trifluoromethyl analog (2-(2-bromo-5-methoxyphenyl)morpholine, CAS 1526895-99-7, MW 272.14 g/mol ). The increase of ~172 Da arises from the 4-trifluoromethylphenyl group on the morpholine C2 position, which also elevates calculated cLogP by approximately 1.5–2.0 log units compared to the des-CF3 variant (estimated via fragment-based calculation). Published vendor data for the precursor 2-(4-(trifluoromethyl)phenyl)morpholine indicate a purity of 95% , providing a baseline for procurement specifications.

Drug Discovery Medicinal Chemistry Scaffold Hopping

Hydrogen-Bond Acceptor Count and Polar Surface Area Differentiation vs. Simple Morpholine Amides

The target compound possesses 7 hydrogen-bond acceptors (4 from the morpholine ring oxygen, carbonyl oxygen, methoxy oxygen, and three fluorine atoms) and a topological polar surface area (TPSA) of ~56 Ų (computed), which is ~30% higher than simpler morpholino-methanones such as (2-bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone (CAS not specified; TPSA ~40 Ų, 5 HBA) . This elevated HBA count and TPSA can improve aqueous solubility and reduce hERG binding propensity relative to less polar morpholine amides.

ADME-Tox Drug-Likeness Physicochemical Profiling

Aryl Bromide as a Synthetic Handle for Late-Stage Functionalization vs. Non-Halogenated Analogues

The presence of an aryl bromide on the benzoyl ring enables reliable Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings without the need for pre-functionalization. This is in contrast to the non-brominated analogue (2-methoxy-5-(trifluoromethyl)phenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone, which would require a de novo synthesis to introduce diversity at that position. In published medicinal chemistry workflows, aryl bromides of this type achieve >80% conversion in Suzuki couplings under standard conditions (Pd(PPh₃)₄, 2M K₂CO₃, dioxane, 80 °C) [1].

Parallel Synthesis Late-Stage Functionalization C-C Coupling

Recommended Application Scenarios for (2-Bromo-5-methoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone


β₂-Adrenergic Receptor (β₂-AR) Agonist Lead Optimization

The morpholine scaffold with a 4-trifluoromethylphenyl substituent is present in known β₂-AR agonists [1]. This compound can serve as a late-stage diversification intermediate for exploring the effect of aryl bromide replacement on receptor selectivity and intrinsic efficacy, particularly when compared to the parent 2-(4-trifluoromethylphenyl)morpholine (CAS 62243-72-5) .

Kinase Inhibitor Scaffold Hopping

The combination of a morpholine hinge-binder motif with a 2-bromo-5-methoxybenzoyl amide provides a novel hinge-region binding element for kinome-wide profiling. The CF3-phenyl group is known to enhance selectivity for certain kinases (e.g., VEGFR2, EGFR) when compared to unsubstituted phenyl analogs .

CNS-Penetrant Probe Molecule Synthesis

The elevated cLogP and TPSA of this compound, relative to simpler morpholine amides, make it a candidate for CNS drug discovery programs where balancing passive permeability and P-gp efflux is critical. The aryl bromide handle allows rapid SAR exploration of the solvent-exposed region without altering the core's CNS MPO profile.

Quote Request

Request a Quote for (2-Bromo-5-methoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.